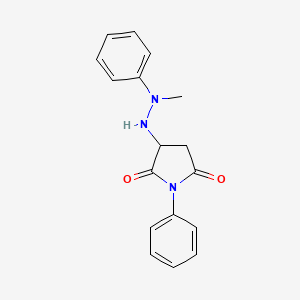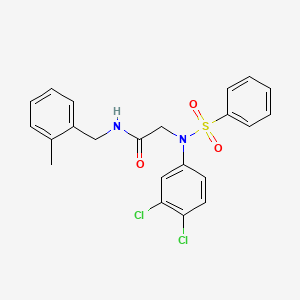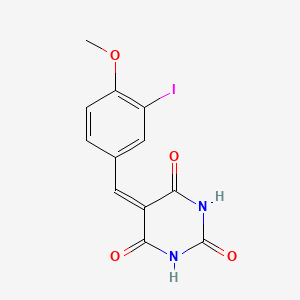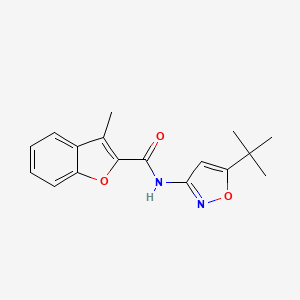
3-(2-methyl-2-phenylhydrazino)-1-phenyl-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methyl-2-phenylhydrazino)-1-phenyl-2,5-pyrrolidinedione is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known as MPP or MPP+ and is a derivative of the neurotransmitter dopamine.
Mécanisme D'action
The mechanism of action of 3-(2-methyl-2-phenylhydrazino)-1-phenyl-2,5-pyrrolidinedione involves the selective uptake of the compound by dopaminergic neurons. Once inside the neuron, MPP is oxidized by the enzyme monoamine oxidase B (MAO-B) to form a reactive metabolite, which then binds irreversibly to mitochondrial complex I, leading to mitochondrial dysfunction and cell death. This mechanism of action has been extensively studied and is well-established in the scientific literature.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-methyl-2-phenylhydrazino)-1-phenyl-2,5-pyrrolidinedione are primarily related to its neurotoxicity. MPP selectively destroys dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels and the development of Parkinson's disease-like symptoms. MPP has also been shown to induce oxidative stress and inflammation, which can contribute to the progression of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(2-methyl-2-phenylhydrazino)-1-phenyl-2,5-pyrrolidinedione in lab experiments is its selective toxicity towards dopaminergic neurons. This allows researchers to study the effects of MPP on specific cell types and gain a better understanding of the mechanisms underlying neurodegenerative diseases. However, one of the limitations of using MPP is its potential toxicity to researchers, as it is a potent neurotoxin that can cause serious health effects if not handled properly.
Orientations Futures
There are several future directions for research on 3-(2-methyl-2-phenylhydrazino)-1-phenyl-2,5-pyrrolidinedione. One area of interest is the development of new treatments for Parkinson's disease based on the mechanisms underlying MPP toxicity. Another area of interest is the study of the effects of MPP on other cell types and in other neurodegenerative diseases. Additionally, there is a need for further research on the safety and handling of MPP in laboratory settings to minimize the potential health risks to researchers.
Méthodes De Synthèse
The synthesis of 3-(2-methyl-2-phenylhydrazino)-1-phenyl-2,5-pyrrolidinedione involves the reaction of 2-methyl-2-phenylhydrazine with 1,3-cyclohexanedione in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the final compound, MPP. This synthesis method has been used in various studies and has been found to be reliable and efficient.
Applications De Recherche Scientifique
3-(2-methyl-2-phenylhydrazino)-1-phenyl-2,5-pyrrolidinedione has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of MPP is in the study of Parkinson's disease. MPP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, which is the region of the brain that is affected in Parkinson's disease. By studying the effects of MPP on dopaminergic neurons, researchers can gain a better understanding of the mechanisms underlying Parkinson's disease and develop new treatments for this debilitating condition.
Propriétés
IUPAC Name |
3-(2-methyl-2-phenylhydrazinyl)-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-19(13-8-4-2-5-9-13)18-15-12-16(21)20(17(15)22)14-10-6-3-7-11-14/h2-11,15,18H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWFXNIPQMTLOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-({[4-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5034803.png)

![ethyl 4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5034819.png)
![1-ethoxy-2-[3-(2-methylphenoxy)propoxy]benzene](/img/structure/B5034832.png)

![(4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine](/img/structure/B5034843.png)


![methyl 4-[5-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5034859.png)


![1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5034886.png)
![5-chloro-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5034891.png)